molecular formula C22H22N4O3 B11135240 [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][3-(2-pyrimidinylamino)phenyl]methanone

[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][3-(2-pyrimidinylamino)phenyl]methanone

Cat. No.: B11135240
M. Wt: 390.4 g/mol
InChI Key: YPCOSBINMUCVDO-UHFFFAOYSA-N
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Description

[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][3-(2-pyrimidinylamino)phenyl]methanone is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes both isoquinoline and pyrimidine moieties. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][3-(2-pyrimidinylamino)phenyl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline core, followed by the introduction of the methoxy groups at positions 6 and 7. The pyrimidine moiety is then attached through a series of coupling reactions.

    Isoquinoline Core Synthesis: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).

    Coupling with Pyrimidine: The final step involves coupling the isoquinoline derivative with a pyrimidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][3-(2-pyrimidinylamino)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Halides or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Halogenated or aminated isoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][3-(2-pyrimidinylamino)phenyl]methanone is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interactions with biological targets are of significant interest.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][3-(2-pyrimidinylamino)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][3-(2-pyrimidinylamino)phenyl]methanone lies in its combined isoquinoline and pyrimidine structures, which confer distinct chemical and biological properties. This dual structure allows for diverse interactions with molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[3-(pyrimidin-2-ylamino)phenyl]methanone

InChI

InChI=1S/C22H22N4O3/c1-28-19-12-15-7-10-26(14-17(15)13-20(19)29-2)21(27)16-5-3-6-18(11-16)25-22-23-8-4-9-24-22/h3-6,8-9,11-13H,7,10,14H2,1-2H3,(H,23,24,25)

InChI Key

YPCOSBINMUCVDO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=CC=C3)NC4=NC=CC=N4)OC

Origin of Product

United States

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